molecular formula C20H11BrO4S B3668355 2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 5-bromo-2-furoate

2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 5-bromo-2-furoate

Cat. No.: B3668355
M. Wt: 427.3 g/mol
InChI Key: DJLKLTPGRDBWDI-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 5-bromo-2-furoate” is a complex organic compound. It contains a benzothiophene group (a sulfur-containing heterocycle), a phenyl group (a basic aromatic ring), and a furoate group (an ester derived from furoic acid). The presence of these functional groups suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiophene group would contribute to the aromaticity of the molecule, while the ketone and ester groups would introduce polar characteristics. The bromine atom on the furoate group would likely make this portion of the molecule quite heavy and possibly reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The aromatic benzothiophene and phenyl groups would likely make the compound relatively stable, while the polar ketone and ester groups could make it soluble in certain solvents. The bromine atom might also make the compound denser than similar compounds without halogens .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological context. If this compound has been designed as a drug, its mechanism of action would depend on the specific biological target it has been designed to interact with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it has been synthesized as part of a drug discovery effort, future research might focus on testing its biological activity and optimizing its properties. If it has been synthesized for its interesting chemical properties, future research might explore these properties in more detail .

Properties

IUPAC Name

[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO4S/c21-18-10-9-15(24-18)20(23)25-14-7-3-1-5-12(14)11-17-19(22)13-6-2-4-8-16(13)26-17/h1-11H/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLKLTPGRDBWDI-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3S2)OC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 5-bromo-2-furoate
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2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 5-bromo-2-furoate
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2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 5-bromo-2-furoate
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2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 5-bromo-2-furoate
Reactant of Route 5
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2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 5-bromo-2-furoate
Reactant of Route 6
2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 5-bromo-2-furoate

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